Ethyl 2-amino-3-methoxybenzoate
Overview
Description
Ethyl 2-amino-3-methoxybenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the second position, and a methoxy group at the third position on the benzene ring
Mechanism of Action
Mode of Action
It’s important to note that the mode of action of a compound is determined by its interaction with its targets, which can result in various changes at the molecular and cellular levels .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-amino-3-methoxybenzoate are currently unknown. The compound’s effects on biochemical pathways would depend on its targets and mode of action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
These effects would be determined by the compound’s targets, mode of action, and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-amino-3-methoxybenzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4-methoxybenzoate: Similar structure but with the methoxy group at the fourth position.
Ethyl 2-amino-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 2-amino-3-methoxybenzoate, also known as Ethyl 2-amino-3-methoxybenzoic acid, is an organic compound with the molecular formula C10H13NO3. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound features an ethyl ester group, an amino group at the second position, and a methoxy group at the third position on the benzene ring.
- Molecular Weight : 195.22 g/mol
- CAS Number : 179115-17-4
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Biomolecules : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.
- Lipophilicity and Membrane Permeability : The methoxy group increases the compound's lipophilicity, facilitating better membrane permeability and cellular uptake, which is crucial for its biological effects .
- Biochemical Pathways : While specific pathways affected by this compound are not fully elucidated, it is hypothesized that it may influence various signaling pathways related to inflammation and microbial resistance .
Antimicrobial Properties
This compound has been investigated for its antimicrobial effects. Preliminary studies suggest it may exhibit activity against various bacterial strains:
- In vitro Studies : Research has indicated that derivatives of similar structures show promise as antibacterial agents against uropathogenic E. coli strains, suggesting potential applications for this compound in treating urinary tract infections .
- Case Study : In a comparative study, compounds with structural similarities demonstrated significant inhibition of biofilm formation in E. coli, highlighting the potential of this compound as a lead compound for further development .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored:
- Mechanistic Insights : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory cascade.
- Research Findings : A study indicated that related compounds displayed anti-inflammatory effects in vitro, suggesting that this compound could possess similar properties .
Table 1: Summary of Biological Activities
Case Studies
-
Antibacterial Activity Against E. coli :
- A study evaluating various derivatives found that modifications in the amino and methoxy groups significantly influenced antibacterial efficacy.
- Results indicated that certain analogs reduced biofilm formation without affecting bacterial growth, suggesting a unique mechanism of action.
-
Anti-inflammatory Effects :
- In vitro assays demonstrated that compounds structurally related to this compound inhibited the release of pro-inflammatory cytokines in immune cells.
Properties
IUPAC Name |
ethyl 2-amino-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQRTJXPJSRMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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